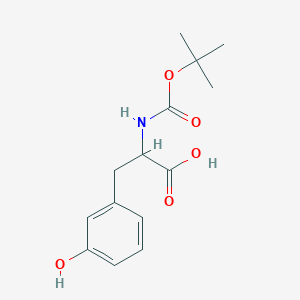

Boc-DL-m-tyrosine

Descripción general

Descripción

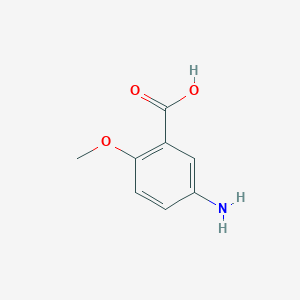

Boc-DL-m-tyrosine is a chemical compound with the molecular formula C14H19NO5 . It is an off-white to grey crystalline powder . The IUPAC name for Boc-DL-m-tyrosine is 2-amino-3-(3-hydroxyphenyl)propanoic acid .

Synthesis Analysis

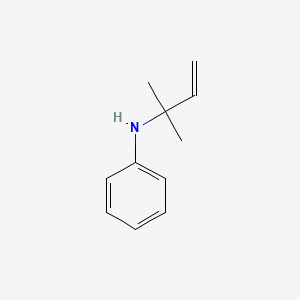

The synthesis of Boc-L-tyrosine can be achieved by using (Boc)2O . According to the method, an aqueous solution of one of L-tyrosine, sodium hydroxide, and potassium hydroxide is added into (Boc)2O in batches under a one-pot condition, resulting in Boc-L-tyrosine .Molecular Structure Analysis

The molecular structure of Boc-DL-m-tyrosine consists of 14 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms . The InChI key is JZKXXXDKRQWDET-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Boc-DL-m-tyrosine has a molecular weight of 281.31 . It appears as an off-white to grey crystalline powder . The compound has a boiling point of approximately 314.29°C and a melting point between 268-288°C . Its density is roughly estimated to be 1.2375 g/cm3 .Aplicaciones Científicas De Investigación

Antioxidant Dipeptide Precursor Synthesis

Boc-DL-m-tyrosine is used in the synthesis of antioxidant dipeptide precursors. For instance, it has been used in the production of an important antioxidant dipeptide precursor, BOC-Tyr-Ala . This process was catalyzed by the recombinant carboxypeptidase Y (CPY) expressed in P. pastoris GS115 . The enzyme activity was 95.043 U/mL, and t-butyloxycarbonyl-l-tyrosine-methyl ester (BOC-Tyr-OMe) was used as the acyl donor .

Enzymatic Peptide Synthesis

Boc-DL-m-tyrosine is used in enzymatic peptide synthesis. This method of peptide synthesis has gained attention due to its eco-friendly reagents and mild conditions, compared to traditional chemical peptide synthesis .

Solid-Phase Peptide Synthesis

Boc-DL-m-tyrosine is used in solid-phase peptide synthesis . This method of peptide synthesis is widely used in both academic research and industrial applications due to its high efficiency and the ease of purification of the product .

Proteomics Research

Boc-DL-m-tyrosine is a specialty product used in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions .

Pharmaceutical Development

Boc-DL-m-tyrosine is used in the development of pharmaceuticals. For example, active peptides are being considered for their potential as substitutes for some medicines that have severe side effects .

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

3-(3-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(12(17)18)8-9-5-4-6-10(16)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABANBOJFXYSHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-DL-m-tyrosine | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.